molecular formula C16H20F2N2O B15114544 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine

Cat. No.: B15114544
M. Wt: 294.34 g/mol
InChI Key: UGWGECNHCSGBIS-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a difluorocyclobutanecarbonyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine typically involves the following steps:

    Formation of the Difluorocyclobutanecarbonyl Group: This can be achieved through the reaction of a suitable cyclobutane derivative with a fluorinating agent under controlled conditions.

    Attachment to the Piperazine Ring: The difluorocyclobutanecarbonyl group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(3,3-Difluorocyclobutanecarbonyl)-4-(4-methylphenyl)piperazine: Similar structure with the methyl group in a different position on the phenyl ring.

    1-(3,3-Difluorocyclobutanecarbonyl)-4-(2-methylphenyl)piperazine: Similar structure with the methyl group in another position on the phenyl ring.

Uniqueness

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine is unique due to the specific positioning of the difluorocyclobutanecarbonyl and methylphenyl groups on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H20F2N2O

Molecular Weight

294.34 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H20F2N2O/c1-12-3-2-4-14(9-12)19-5-7-20(8-6-19)15(21)13-10-16(17,18)11-13/h2-4,9,13H,5-8,10-11H2,1H3

InChI Key

UGWGECNHCSGBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CC(C3)(F)F

Origin of Product

United States

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